![molecular formula C23H20N4O10S2 B4962429 N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]bis(3-nitrobenzenesulfonamide)](/img/structure/B4962429.png)
N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]bis(3-nitrobenzenesulfonamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]bis(3-nitrobenzenesulfonamide) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NBDNJ and belongs to the class of sulfonamide compounds.
Mécanisme D'action
The mechanism of action of NBDNJ involves the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that is overexpressed in various types of cancer and plays a crucial role in the regulation of pH in tumor cells. NBDNJ binds to the active site of CA IX and inhibits its activity, thereby disrupting the pH regulation in tumor cells and leading to their death.
Biochemical and Physiological Effects
NBDNJ has been shown to exhibit potent inhibitory activity against CA IX in vitro and in vivo. It has also been shown to induce apoptosis in tumor cells and inhibit tumor growth in animal models. NBDNJ has a low toxicity profile and does not exhibit any significant side effects.
Avantages Et Limitations Des Expériences En Laboratoire
NBDNJ has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent inhibitory activity against CA IX. However, one of the limitations of NBDNJ is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on NBDNJ. One of the major directions is the development of NBDNJ-based drugs for the treatment of cancer. Another direction is the modification of the structure of NBDNJ to improve its solubility and potency. Additionally, further studies are needed to investigate the potential applications of NBDNJ in other fields of science, such as materials science and catalysis.
Conclusion
N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]bis(3-nitrobenzenesulfonamide) is a promising compound that has potential applications in various fields of science. Its potent inhibitory activity against carbonic anhydrase IX makes it a potential candidate for the development of anticancer drugs. Further research is needed to explore the full potential of this compound and its derivatives.
Méthodes De Synthèse
The synthesis of NBDNJ involves the reaction of 2-(1-acetyl-2-oxopropyl)benzenesulfonamide and 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization to obtain a pure compound. The yield of the reaction is typically around 60%.
Applications De Recherche Scientifique
NBDNJ has been extensively studied for its potential applications in various fields of science. One of the major applications of NBDNJ is in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), which is a tumor-associated enzyme that is overexpressed in various types of cancer. This makes NBDNJ a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
N-[3-(2,4-dioxopentan-3-yl)-4-[(3-nitrophenyl)sulfonylamino]phenyl]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O10S2/c1-14(28)23(15(2)29)21-11-16(24-38(34,35)19-7-3-5-17(12-19)26(30)31)9-10-22(21)25-39(36,37)20-8-4-6-18(13-20)27(32)33/h3-13,23-25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWRJYYIWUHHTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2,4-dioxopentan-3-yl)-4-[(3-nitrophenyl)sulfonylamino]phenyl]-3-nitrobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4962355.png)


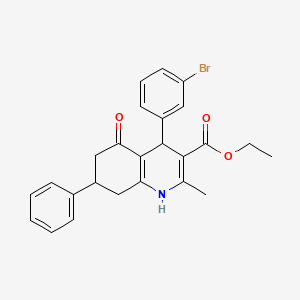
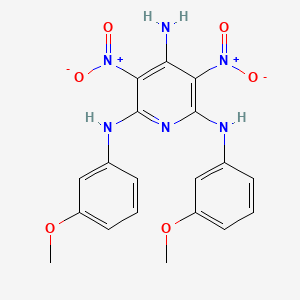
![3-(2-methylphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4962398.png)
![4-(4-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4962405.png)
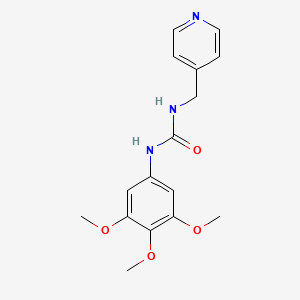
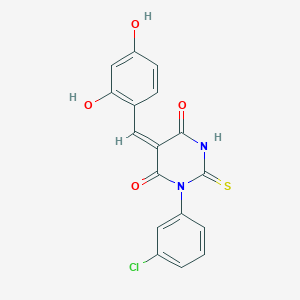
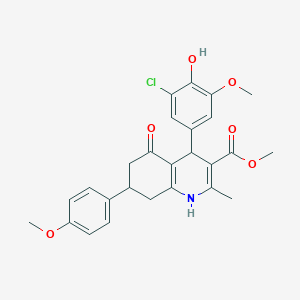
![1-(3-furylmethyl)-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4962442.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4962450.png)
![5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate](/img/structure/B4962462.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}butanamide](/img/structure/B4962465.png)